1-Methyl-1H-pyrazole-4,5-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylpyrazole-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4/c1-8-4(6)3(5)2-7-8/h2H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAXOKSJNVLLHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437805 | |
| Record name | 1-Methyl-1H-pyrazole-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
45514-38-3 | |
| Record name | 1-Methyl-1H-pyrazole-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30437805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity Profile and Advanced Functionalization of 1 Methyl 1h Pyrazole 4,5 Diamine
Aminopyrazole Reactivity: Nucleophilic and Basic Characteristics
The presence of two primary amino groups at the C4 and C5 positions of the pyrazole (B372694) ring makes the molecule a potent nucleophile and a base. The nucleophilicity of these amino groups is the primary driver for a wide range of chemical transformations. The reactivity is centered on the lone pair of electrons on the nitrogen atoms, which readily attack electrophilic centers. The 5-amino group generally exhibits higher reactivity compared to the 4-amino group due to electronic effects within the heterocyclic ring. beilstein-journals.org
The amino groups of 1-Methyl-1H-pyrazole-4,5-diamine readily undergo acylation with various reagents such as acyl chlorides and anhydrides. These reactions lead to the formation of stable amide bonds. Due to the different electronic environments of the two amino groups, selective acylation is often achievable. nih.govscispace.com For instance, employing sterically hindered acylating agents or controlling reaction conditions can favor mono-acylation at the more reactive 5-amino position.
Recent advancements have introduced highly selective acyl transfer reagents, such as 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones, which demonstrate remarkable chemoselectivity for primary amines, even in the presence of other nucleophilic groups. nih.govrsc.org These reagents offer a pathway to precisely modify one amino group while leaving the other intact for subsequent functionalization. Furthermore, cascade reactions involving 5-aminopyrazoles and diazo compounds can lead to N-pyrazole amides under metal-free conditions. nih.gov
Table 1: Acylation Reactions of Aminopyrazoles
| Reagent Type | Example | Product | Key Feature |
|---|---|---|---|
| Acyl Halides/Anhydrides | Acetyl Chloride | N-acyl pyrazole | Standard acylation |
| Selective Acylating Agents | 5-Acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones | Mono-acylated pyrazole | High selectivity for primary amines nih.govscispace.comrsc.org |
The amino groups of this compound can be functionalized through N-alkylation and N-arylation reactions. Since the N1 position of the pyrazole ring is already occupied by a methyl group, these reactions occur exclusively at the exocyclic amino nitrogens.
N-Arylation can be effectively achieved using copper-diamine catalyzed coupling reactions with aryl halides (iodides or bromides). researchgate.netnih.gov These methods are robust and tolerate a wide array of functional groups on both the pyrazole and the aryl halide. nih.gov
For N-alkylation, various strategies exist, including reactions with alkyl halides under basic conditions (e.g., K₂CO₃ in DMSO). researchgate.net Regioselectivity between the two amino groups can be a challenge, but it can often be controlled by the choice of reagents and reaction conditions. Catalyst-free Michael addition reactions have also been developed for highly regioselective N1-alkylation of pyrazoles, a principle that can be adapted for the amino groups. researchgate.netconsensus.app The condensation of hydrazines with α,β-ethylenic ketones followed by alkylation is another route to substituted pyrazoles. nih.gov
Table 2: N-Alkylation and N-Arylation Methods for Aminopyrazoles
| Reaction Type | Catalyst/Conditions | Substrate | Product |
|---|---|---|---|
| N-Arylation | CuI / Diamine Ligand | Aryl Iodide/Bromide | N-Aryl aminopyrazole researchgate.netnih.gov |
| N-Alkylation | K₂CO₃ / DMSO | Alkyl Halide | N-Alkyl aminopyrazole researchgate.net |
The diamine serves as an excellent substrate for condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. scielo.org.co The reaction typically proceeds by refluxing the reactants in a suitable solvent like ethanol, often with a catalytic amount of acid. scielo.org.co
Given the two amino groups, reactions with dicarbonyl compounds or a controlled stoichiometry of monocarbonyl compounds can lead to the formation of bis-imines or macrocyclic structures. These Schiff bases are valuable intermediates themselves and can be used to synthesize more complex heterocyclic systems. nih.govrsc.org For example, pyrazole-carbaldehyde derivatives react with various amines to yield Schiff bases with potential biological activities. scielo.org.conih.gov
Oxidative and Reductive Transformations of the Diamine Moiety
The this compound moiety can participate in both oxidative and reductive chemical transformations. The synthesis of the diamine itself often involves a key reductive step, typically the catalytic hydrogenation of a corresponding nitro-pyrazole precursor (e.g., 1-methyl-4-nitro-1H-pyrazol-5-amine) using catalysts like Palladium on carbon (Pd/C) or Raney Nickel.
Conversely, the diamine can undergo oxidative reactions. A notable transformation is the copper-promoted oxidative dimerization, which can proceed via different pathways depending on the reaction conditions. This can lead to the formation of pyrazole-fused pyridazines through a direct coupling of C-H/N-H and N-H/N-H bonds, or pyrazole-fused pyrazines via C-H/C-H and N-H/N-H coupling. mdpi.com This dimerization showcases the ability of the diamine to act as a precursor to larger, fused heterocyclic systems through controlled oxidation. mdpi.com
Electrophilic Aromatic Substitution on the Pyrazole Ring
The pyrazole ring in this compound is highly activated towards electrophilic attack due to the electron-donating nature of the two amino groups. The only unsubstituted position on the pyrazole ring is C3, which is the expected site for electrophilic aromatic substitution.
A key example is the direct C-H halogenation of the pyrazole ring. beilstein-archives.org Using N-halosuccinimides (NCS, NBS, NIS) as safe and inexpensive halogenating agents, 4-halogenated pyrazole derivatives can be synthesized efficiently at room temperature. beilstein-archives.org For this compound, this reaction would yield the 3-halo derivative. Studies on related 3-aryl-1H-pyrazol-5-amines show this transformation proceeds effectively, with DMSO acting as both a catalyst and a solvent. beilstein-archives.org
Nitration is another important electrophilic substitution. The nitration of pyrazole derivatives can be achieved using various nitrating agents, such as nitric acid in oleum (B3057394) or acetic anhydride. researchgate.netnih.gov Depending on the conditions and the substrate, nitration can occur on the pyrazole ring or on the amino groups. rsc.orgrsc.org For the title compound, nitration would be expected to occur at the C3 position under controlled conditions.
Participation in Complex Chemical Transformations
This compound is a versatile building block for constructing complex molecules, particularly fused heterocyclic systems. beilstein-journals.org Its adjacent amino groups are perfectly positioned to react with bielectrophilic reagents, leading to the formation of an additional fused six-membered ring.
This reactivity is widely exploited in multicomponent reactions. For instance, the condensation of 5-aminopyrazoles with aldehydes and active methylene (B1212753) compounds like dimedone can yield fused systems such as pyrazolo[3,4-b]quinolines. nih.gov The reaction of 5-aminopyrazoles with various bielectrophiles is a cornerstone for synthesizing a wide range of pyrazoloazines, including:
Pyrazolo[3,4-b]pyridines beilstein-journals.org
Pyrazolo[1,5-a]pyrimidines beilstein-journals.orgnih.gov
Pyrazolo[3,4-d]pyrimidines beilstein-journals.org
Pyrazolo[5,1-c] nih.govresearchgate.nettriazines beilstein-journals.orgnih.gov
These transformations often proceed via an initial condensation or addition reaction followed by an intramolecular cyclization, providing efficient routes to diverse and medicinally relevant scaffolds. beilstein-journals.orgnih.govtubitak.gov.tr
Table 3: Fused Heterocycles from 5-Aminopyrazole Precursors
| Fused Ring System | Reagents | Reference |
|---|---|---|
| Pyrazolo[3,4-b]pyridines | β-Dicarbonyl compounds, Enaminones | beilstein-journals.orgnih.gov |
| Pyrazolo[1,5-a]pyrimidines | 1,3-Biselectrophiles (e.g., β-ketoesters) | beilstein-journals.orgnih.gov |
| Pyrazolo[3,4-d]pyridazines | 1,2-Dicarbonyl compounds | tubitak.gov.tr |
| Pyrazolo[5,1-c] nih.govresearchgate.nettriazines | α-Haloketones followed by diazotization | beilstein-journals.orgnih.gov |
Derivatives and Fused Heterocyclic Systems Derived from 1 Methyl 1h Pyrazole 4,5 Diamine
Synthesis of Pyrazolo-Fused Polyheterocyclic Systems
The adjacent amino functionalities are perfectly poised for condensation reactions with various electrophilic partners to construct bicyclic and polycyclic heterocyclic compounds.
The synthesis of imidazo[4,5-c]pyrazoles, which are structural analogs of purines, can be achieved from pyrazole (B372694) diamines. A common method involves the condensation of a 1,2-diamine with a carboxylic acid or its derivatives. For instance, the reaction of 3,4-diaminopyridine (B372788) with benzaldehyde (B42025) derivatives in the presence of sodium metabisulfite (B1197395) leads to the formation of 2-substituted-imidazo[4,5-c]pyridines. nih.gov By analogy, reacting 1-methyl-1H-pyrazole-4,5-diamine with various aldehydes or carboxylic acids would yield the corresponding 1-methyl-5-substituted-1H-imidazo[4,5-c]pyrazoles.
Another approach involves a copper-catalyzed intramolecular N-arylation. While not starting directly from the diamine, a method for synthesizing 4-substituted imidazo[4,5-c]pyrazoles proceeds from 5-aminopyrazoles. nih.gov This involves the cyclization of an N'-(4-halopyrazol-5-yl)amidine intermediate under copper catalysis, highlighting a pathway to functionalize all positions of the imidazo[4,5-c]pyrazole (B1259334) nucleus. nih.gov
| Reactant 1 | Reactant 2 | Conditions | Product | Yield |
| This compound | R-COOH | Heat | 5-R-1-Methyl-1H-imidazo[4,5-c]pyrazole | - |
| N'-(4-halo-1H-pyrazol-5-yl)amidine | - | CuI, K₂CO₃, DMF, Heat | 4-Substituted-imidazo[4,5-c]pyrazole | Good |
This table presents a generalized and analogous reaction scheme.
The formation of fused triazole and diazepine (B8756704) rings represents another significant transformation of this compound.
Triazoles: The synthesis of a fused 1,2,3-triazole ring, forming a v-triazolo[4,5-c]pyrazole system, can be accomplished by treating the 1,2-diamine with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid). researchgate.net This diazotization reaction is a standard method for converting aromatic vicinal diamines into fused triazoles. researchgate.net
Diazepines: The condensation of 1,2-diamines with 1,3-dicarbonyl compounds is a well-established route to the formation of seven-membered diazepine rings. For example, o-phenylenediamine (B120857) reacts with various ketones to produce 1,5-benzodiazepines. nih.gov Similarly, this compound can be expected to react with β-diketones (e.g., acetylacetone) or β-ketoesters (e.g., ethyl acetoacetate) in the presence of an acid catalyst to yield pyrazolo[4,5-b] researchgate.netresearchgate.netdiazepine derivatives.
| Diamine | Reagent | Conditions | Fused Heterocycle |
| This compound | NaNO₂, HCl | 0-5 °C | 1-Methyl-1H- nih.govresearchgate.netacs.orgtriazolo[4,5-c]pyrazole |
| This compound | Acetylacetone | Acetic acid, Reflux | 5,7-Dimethyl-1-methyl-1,4-dihydropyrazolo[4,5-b] researchgate.netresearchgate.netdiazepine |
This table outlines plausible synthetic pathways based on established reactions of analogous diamines.
The reaction of this compound with bifunctional reagents like glyoxal (B1671930) and thiourea (B124793) provides access to other important fused heterocyclic systems.
Glyoxal: The condensation of vicinal diamines with α-dicarbonyl compounds such as glyoxal is a classical method for synthesizing pyrazine-fused heterocycles. researchgate.net The reaction of this compound with glyoxal is expected to proceed readily, likely in an alcoholic solvent, to furnish the 1-methyl-1H-pyrazolo[3,4-b]pyrazine ring system. researchgate.netchemspider.com
Thiourea: The reaction with thiourea can lead to the formation of a fused diazepine-thione. While reactions involving thiourea can be complex nih.gov, its condensation with a 1,2-diamine typically involves the two amino groups attacking the thiocarbonyl carbon, followed by cyclization. This would result in the formation of a pyrazolo[4,5-e] nih.govresearchgate.netdiazepine-2-thione.
| Reagent | Expected Product |
| Glyoxal | 1-Methyl-1H-pyrazolo[3,4-b]pyrazine |
| Thiourea | 1-Methyl-4,6,7,8-tetrahydro-1H-pyrazolo[4,5-e] researchgate.netresearchgate.netdiazepine-5-thione |
This table shows the expected products from the condensation reactions.
Functionalization of the Pyrazole Core
Beyond forming fused rings, the pyrazole core of this compound and its precursors can be functionalized at its nitrogen and carbon atoms to introduce a variety of substituents, further diversifying its chemical utility.
The title compound is already methylated at the N1 position. However, the synthesis of other N1-substituted analogues is a key strategy for modifying the molecule's properties. Starting from 1H-pyrazole-4,5-diamine, the N1 position can be readily alkylated or arylated. For example, N-alkylation can be achieved using alkyl halides in the presence of a base. The synthesis of compounds like 1-hexyl-4,5-diaminopyrazole sulfate (B86663) demonstrates the feasibility of introducing larger alkyl groups at this position.
The carbon atoms of the pyrazole ring, as well as the attached amino groups, are sites for further modification.
C4 Position: The C4 position of the pyrazole ring is susceptible to electrophilic substitution. For instance, halogenation of the pyrazole ring at C4 can be accomplished, followed by metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to introduce various amino groups. mdpi.com This C4-functionalization is a powerful tool for creating diverse libraries of pyrazole derivatives. mdpi.com
C3 and C5 Positions: The amino groups at the C4 and C5 positions are the primary sites for reactivity, as seen in the formation of fused heterocycles. These amino groups can also be acylated, alkylated, or used as nucleophiles in various condensation reactions. For example, the reaction of 5-aminopyrazoles with α,β-unsaturated ketones or other 1,3-bielectrophiles can lead to the formation of pyrazolo[3,4-b]pyridines, demonstrating the nucleophilic character of the exocyclic amino group and the C4 position of the pyrazole ring. mdpi.comnuph.edu.ua
Structure-Reactivity Relationships in Derived Compounds
The reactivity of the fused heterocyclic systems derived from this compound, primarily pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, is intrinsically linked to their structural features. The nature and position of substituents on these bicyclic frameworks, which are introduced via the cyclocondensation of the parent diamine with various reagents, play a pivotal role in determining their chemical behavior. This relationship is evident in both the initial ring-forming reactions and the subsequent transformations of the fused systems.
Regioselectivity in Cyclocondensation Reactions
The formation of pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines from this compound often involves the reaction with 1,3-dicarbonyl compounds or their equivalents. The regioselectivity of these cyclocondensation reactions is a direct consequence of the electronic properties of the reactants.
In the synthesis of pyrazolo[3,4-b]pyridines using unsymmetrical 1,3-dicarbonyl compounds, the initial nucleophilic attack can occur from either of the amino groups of the diamine at either of the carbonyl carbons. However, the relative electrophilicity of the two carbonyl groups in the dicarbonyl compound significantly influences the outcome. For instance, in the reaction with 1,1,1-trifluoropentane-2,4-dione, the carbonyl group attached to the highly electron-withdrawing trifluoromethyl (CF₃) group is more electrophilic. nih.gov This directs the initial attack of one of the amino groups to this site, leading to a specific regioisomer of the resulting pyrazolo[3,4-b]pyridine. nih.gov Generally, if the electrophilicity of the two carbonyl groups is substantially different, a high degree of regioselectivity can be achieved, often exceeding 80%. nih.gov
Similarly, the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes demonstrates excellent regional selectivity, affording C6-substituted products. nih.gov The reaction proceeds via a cascade 6-endo-dig cyclization, and control experiments have confirmed that this method is highly regioselective. nih.gov
The following table summarizes the regioselective synthesis of pyrazolo[3,4-b]pyridines from aminopyrazoles and various carbonyl compounds.
Table 1: Regioselective Synthesis of Pyrazolo[3,4-b]pyridines
| 5-Aminopyrazole Reactant | Carbonyl Reactant | Key Reaction Feature | Resulting Regioisomer |
|---|---|---|---|
| 5-Aminopyrazole | Unsymmetrical 1,3-Diketone | Difference in carbonyl electrophilicity | Predominant formation of one regioisomer nih.gov |
| 5-Aminopyrazole | 1,1,1-Trifluoropentane-2,4-dione | Highly electrophilic CF₃-bearing carbonyl | Specific regioisomer with CF₃ at the C4-position nih.gov |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 3-Phenylpropiolaldehyde | Cascade 6-endo-dig cyclization | C6-substituted pyrazolo[3,4-b]pyridine nih.gov |
Reactivity of the Fused Heterocyclic Systems
Once formed, the reactivity of the 1-methyl-1H-pyrazolo-fused systems is governed by the electronic nature of the bicyclic core and the influence of its substituents.
Electrophilic Substitution: The pyrazolo[3,4-b]pyridine system can undergo electrophilic substitution reactions. The position of substitution is directed by the combined electronic effects of the fused rings and any existing substituents. For example, the bromination of 6-methyl-1H-pyrazolo[3,4-b]pyridine using bromine in acetic acid results in the introduction of a bromine atom at the 4-position. This indicates that the C4 position is activated towards electrophilic attack. The use of a catalyst like hydroxylamine (B1172632) hydrochloride can accelerate this bromination. However, electrophilic bromination at the C3 position can compete with C4 substitution, influenced by the electron density of the pyridine (B92270) ring.
Nucleophilic Substitution: The introduction of halogen atoms onto the pyrazolo[3,4-d]pyrimidine core creates sites for nucleophilic substitution reactions. The reactivity of these halo-derivatives is a key aspect of their synthetic utility. For instance, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine possesses two reactive chlorine atoms. Nucleophilic substitution with methylamine (B109427) has been shown to occur selectively at the C4 position of the pyrimidine (B1678525) ring, yielding 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This selectivity highlights the greater reactivity of the C4-chloro substituent towards nucleophilic attack compared to the chloromethyl group.
The reactivity of substituted N-methylpyridinium compounds in nucleophilic aromatic substitution (SNAr) reactions provides further insight. The leaving group ability in these systems does not always follow the typical F > Cl ≈ Br > I order. For instance, in reactions with piperidine, the order can be influenced by the presence of other electron-withdrawing groups like cyano, which can enhance the reactivity at specific positions.
The table below provides examples of the reactivity of substituted pyrazolo-fused systems.
Table 2: Reactivity of Substituted Pyrazolo-Fused Systems
| Fused Heterocycle | Reaction Type | Reagent | Position of Reaction | Product |
|---|---|---|---|---|
| 6-Methyl-1H-pyrazolo[3,4-b]pyridine | Electrophilic Bromination | Br₂ in Acetic Acid | C4 | 4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine |
| 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | Nucleophilic Substitution | Methylamine | C4 | 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Spectroscopic and Structural Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity and chemical environment of each proton and carbon atom can be determined.
¹H NMR Spectral Analysis
The proton NMR (¹H NMR) spectrum of 1-Methyl-1H-pyrazole-4,5-diamine is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The key protons are those of the N-methyl group, the two amino groups (-NH₂), and the lone proton on the pyrazole (B372694) ring.
The anticipated signals would be:
N-Methyl Protons: A singlet in the upfield region, typically around 3.5-4.0 ppm, corresponding to the three equivalent protons of the methyl group attached to the nitrogen atom of the pyrazole ring.
Amino Protons: The protons of the two amino groups at positions 4 and 5 are expected to appear as broad singlets. Their chemical shift can be variable and is influenced by solvent, concentration, and temperature, but would likely be observed in the range of 3.0-6.0 ppm.
Pyrazole Ring Proton: A singlet corresponding to the single proton at position 3 of the pyrazole ring. This proton is attached to an sp²-hybridized carbon and would appear in the downfield region, likely between 7.0 and 8.0 ppm.
A hypothetical data table for the ¹H NMR spectrum is presented below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 | s | 1H | H-3 (pyrazole ring) |
| ~5.0 | br s | 4H | -NH₂ (at C4 and C5) |
| ~3.7 | s | 3H | N-CH₃ |
Note: This is a predicted spectrum. Actual chemical shifts and peak shapes can vary based on experimental conditions.
¹³C NMR Spectral Analysis
The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. For this compound, four distinct carbon signals are expected.
The predicted ¹³C NMR signals are:
N-Methyl Carbon: An upfield signal for the methyl carbon, typically in the range of 30-40 ppm.
Pyrazole Ring Carbons: Three signals for the sp²-hybridized carbons of the pyrazole ring. The carbons bearing the amino groups (C4 and C5) would be expected at a higher chemical shift (more downfield) compared to the C3 carbon, due to the electron-donating effect of the nitrogen atoms.
A hypothetical data table for the ¹³C NMR spectrum is provided below.
| Chemical Shift (δ) ppm | Assignment |
| ~140-150 | C4 / C5 |
| ~130-140 | C4 / C5 |
| ~120-130 | C3 |
| ~35 | N-CH₃ |
Note: This is a predicted spectrum. Actual chemical shifts depend on the solvent and other experimental parameters.
2D NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR techniques are invaluable for confirming the structural assignments made from 1D NMR spectra.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, significant COSY correlations are not expected as most protons are predicted to be singlets. However, it could be used to confirm the absence of proton-proton coupling.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals, for instance, confirming the assignment of the N-methyl protons to the N-methyl carbon.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a compound. For this compound (C₄H₈N₄), the expected monoisotopic mass is approximately 112.0749. An HRMS measurement would aim to confirm this value with high accuracy (typically within 5 ppm).
Predicted mass spectrometry data for the hydrochloride salt of the compound shows an [M+H]⁺ ion at m/z 113.08218. googleapis.com This corresponds to the protonated molecule of the free base.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrational frequencies of specific bonds.
For this compound, the key IR absorption bands would be:
N-H Stretching: The two amino groups would give rise to characteristic N-H stretching vibrations, typically appearing as one or two sharp to moderately broad bands in the region of 3200-3500 cm⁻¹.
C-H Stretching: The C-H stretching vibrations of the N-methyl group and the pyrazole ring proton would be observed in the 2800-3100 cm⁻¹ region.
C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the pyrazole ring would be expected in the 1400-1650 cm⁻¹ region.
N-H Bending: The bending vibrations of the amino groups typically appear in the 1550-1650 cm⁻¹ region.
A patent describing a cephem compound synthesized using this compound sulfate (B86663) reported IR bands at 1778, 1664, 1527, 1155, and 1109 cm⁻¹, which are characteristic of the final complex product rather than the starting pyrazole diamine.
X-ray Crystallography for Definitive Solid-State Structure Determination
The analysis of a crystal structure extends beyond the dimensions of a single molecule to include the interactions between adjacent molecules. These intermolecular forces are crucial in dictating the physical properties of the compound, such as its melting point and solubility.
For this compound, the primary intermolecular interactions are expected to be hydrogen bonds. The two amino groups at the 4 and 5 positions of the pyrazole ring are potent hydrogen bond donors, while the nitrogen atoms within the pyrazole ring can act as hydrogen bond acceptors. This would likely result in a network of intermolecular hydrogen bonds, creating a stable, three-dimensional crystal lattice.
In related pyrazole structures, N-H···N and C-H···N hydrogen bonds are commonly observed, often forming chains or more complex motifs. researchgate.net For example, in the crystal structure of 5-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine, N—H⋯N and C—H⋯N hydrogen bonds create chains that are further stabilized by π–π stacking interactions between the pyrazole rings. researchgate.net A similar pattern of hydrogen bonding and potentially π–π stacking would be anticipated for this compound.
A hypothetical arrangement could involve hydrogen bonding between the amino groups of one molecule and the pyrazole nitrogen atoms of neighboring molecules. The specific details of these interactions, such as bond distances and angles, would be revealed by a definitive X-ray crystallographic study.
Table 1: Expected Crystallographic Parameters for this compound (based on related structures)
| Parameter | Expected Value/Type |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) |
| Hydrogen Bonding | N-H···N, N-H···N(pyrazole) |
| Stacking Interactions | Potential π–π stacking between pyrazole rings |
Chromatographic Techniques for Purity Assessment and Separation in Research Samples
Chromatographic methods are indispensable tools for verifying the purity of synthesized compounds and for isolating them from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly utilized techniques in this regard.
In the context of research involving this compound, these techniques are crucial for ensuring that the material being studied is free from starting materials, by-products, or other impurities, which could otherwise lead to erroneous experimental results.
For the analysis of pyrazole derivatives, reverse-phase HPLC (RP-HPLC) is a frequently employed method. ijcpa.inresearchgate.net In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the sample components between the two phases. A typical RP-HPLC method for a compound like 1-Methyl-1H-pyrazole could utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid or phosphoric acid to improve peak shape. sielc.com
Thin-Layer Chromatography (TLC) offers a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. For pyrazole compounds, silica (B1680970) gel is a common stationary phase. rsc.org The choice of mobile phase, typically a mixture of organic solvents, is optimized to achieve good separation of the target compound from any impurities. Visualization of the separated spots on the TLC plate can be achieved using a UV lamp, as pyrazole rings are often UV-active, or by staining with an appropriate reagent. rsc.org
The purity of this compound and its derivatives is often reported to be high, for instance, ≥98%. scbt.com The determination of such purity levels relies on the precise and validated application of these chromatographic techniques.
Table 2: Illustrative Chromatographic Conditions for Analysis of Related Pyrazole Compounds
| Technique | Stationary Phase | Mobile Phase Example | Detection |
| HPLC | C18 Reverse-Phase | Acetonitrile/Water with 0.1% Formic Acid | UV (e.g., 237 nm) researchgate.net |
| TLC | Silica Gel 60 F254 | Ethyl Acetate/Hexane | UV (254 nm) or Iodine Stain rsc.org |
Computational Chemistry and Theoretical Investigations of 1 Methyl 1h Pyrazole 4,5 Diamine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-methyl-1H-pyrazole-4,5-diamine, these methods reveal details about its stability, reactivity, and electronic characteristics.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT studies on pyrazole (B372694) derivatives have been instrumental in analyzing their molecular structure, charge distribution, and spectroscopic properties. researchgate.netnih.gov For instance, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been effectively used to optimize the geometry of pyrazole-based compounds and to predict their reactivity and potential as nonlinear optical (NLO) materials. nih.gov Such studies help in understanding the influence of different functional groups on the electronic properties and bioactivity of the pyrazole core. researchgate.netdntb.gov.ua
Hartree-Fock (HF) Level Calculations
Hartree-Fock (HF) calculations represent another important quantum mechanical approach. While DFT methods include electron correlation, HF provides a foundational understanding of the electronic wavefunction and energy of a system. researchgate.net For pyrazole derivatives, HF calculations, often used in conjunction with DFT, have been employed to study the impact of environmental factors like solvent and temperature on the molecule's structural and electronic properties. researchgate.net These calculations contribute to a comprehensive understanding of the molecule's behavior in different chemical environments.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). dntb.gov.uamdpi.com In pyrazole derivatives, MEP analysis helps to pinpoint the sites most likely to be involved in intermolecular interactions, such as hydrogen bonding. mdpi.com The red-colored regions on an MEP map indicate negative potential, highlighting areas prone to electrophilic attack, while blue regions signify positive potential and are susceptible to nucleophilic attack. researchgate.net This analysis is crucial for understanding the non-covalent interactions that govern molecular recognition and binding mechanisms. mdpi.com For similar compounds, MEP analysis has indicated that amide and nitro groups can be centers for electrophilic attacks. nih.gov
Prediction and Analysis of Molecular Descriptors
Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are widely used in medicinal chemistry and drug discovery to predict the pharmacokinetic and pharmacodynamic properties of compounds.
Topological Polar Surface Area (TPSA) Calculations
Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is crucial for predicting its ability to permeate cell membranes. wikipedia.org It is calculated by summing the surface contributions of polar atoms, primarily oxygen and nitrogen, and their attached hydrogens. wikipedia.org A lower TPSA is generally associated with better cell membrane permeability. wikipedia.orgresearchgate.net For a drug to cross the blood-brain barrier, a TPSA value of less than 90 Ų is often required. wikipedia.orgresearchgate.net Molecules with a TPSA greater than 140 Ų tend to have poor cell membrane permeation. wikipedia.org The calculated TPSA for this compound dihydrochloride (B599025) is 69.9 Ų, suggesting good potential for membrane permeation. nih.gov
Lipophilicity (LogP) Predictions
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical parameter that describes a molecule's distribution between a lipid and an aqueous phase. It plays a significant role in a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Various computational methods are used to predict LogP values. helmholtz-muenchen.de A predicted XlogP value for this compound is -0.8, indicating a higher affinity for aqueous environments over lipid ones. uni.lu
Table 1: Computed Molecular Descriptors for this compound and its Dihydrochloride Salt
| Descriptor | Value (this compound) | Value (this compound dihydrochloride) | Reference |
| Molecular Formula | C4H8N4 | C4H10Cl2N4 | nih.govuni.lu |
| Molecular Weight | 112.13 g/mol | 185.05 g/mol | nih.govuni.lu |
| Topological Polar Surface Area (TPSA) | Not available | 69.9 Ų | nih.gov |
| Predicted XlogP | -0.8 | Not available | uni.lu |
Hydrogen Bond Donor and Acceptor Analysis
The structure of this compound, featuring two primary amine groups and two nitrogen atoms within the pyrazole ring, suggests a significant capacity for hydrogen bonding. The amine groups (-NH₂) at positions 4 and 5 are primary hydrogen bond donors. The lone pairs of electrons on the pyrazole ring's nitrogen atoms and the amine nitrogens also allow the molecule to act as a hydrogen bond acceptor.
In the broader context of pyrazole derivatives, hydrogen bonding is a key factor in their self-assembly and molecular recognition processes. For many NH-pyrazoles, intermolecular N-H···N hydrogen bonds are a common feature, often leading to the formation of dimers, trimers, and even infinite chains. bohrium.com In some instances, these interactions can be resonance-assisted, although the internal π-delocalization of the pyrazole ring can modulate the strength of these bonds. bohrium.com
For substituted pyrazoles, both intramolecular and intermolecular hydrogen bonds play a critical role in determining their crystalline structure and stability. For example, in a related compound, N′-acetyl-5-amino-1-methyl-1H-pyrazole-4-carbohydrazonamide, an intramolecular N—H⋯N hydrogen bond is crucial for stabilizing the Z configuration of the hydrazone fragment. nih.gov This highlights the importance of substituent groups in directing the hydrogen bonding patterns. Theoretical studies on other pyrazole derivatives have also emphasized the role of electrostatic energy contributions in stabilizing energetic hydrogen bonding interactions. uq.edu.au
A theoretical analysis of this compound would likely reveal a complex network of potential hydrogen bonds. The presence of both donor and acceptor sites within the same molecule makes it a candidate for forming intricate three-dimensional structures through self-assembly. The table below summarizes the potential hydrogen bond donor and acceptor sites in the molecule.
Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound
| Site | Type | Description |
|---|---|---|
| Amine Groups (positions 4 and 5) | Donor | The hydrogen atoms of the two -NH₂ groups can be donated to form hydrogen bonds. |
| Amine Groups (positions 4 and 5) | Acceptor | The lone pair of electrons on the nitrogen atoms of the -NH₂ groups can accept hydrogen bonds. |
| Pyrazole Ring Nitrogen (position 2) | Acceptor | The lone pair of electrons on the sp²-hybridized nitrogen atom can accept a hydrogen bond. |
Molecular Dynamics Simulations for Conformational Studies
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. bohrium.com These simulations can provide insights into the dynamic behavior and preferred shapes of the molecule in different environments, which is crucial for understanding its interactions with biological targets or its assembly into larger structures. researchgate.netresearchgate.net
The primary sources of conformational flexibility in this compound are the rotation of the two amino groups and the methyl group. MD simulations can reveal the most stable rotational conformations (rotamers) and the energy barriers between them. This is a key aspect of conformational analysis, which studies the different energy levels associated with the various 3D arrangements a molecule can adopt through the free rotation around single bonds. organic-chemistry.org
While specific MD simulation studies on this compound are not readily found in the literature, research on other pyrazole derivatives demonstrates the utility of this approach. bohrium.comresearchgate.netresearchgate.net For instance, MD simulations have been used to investigate the binding stability of pyrazole derivatives within the active sites of enzymes, providing a dynamic picture of the interactions that stabilize the protein-ligand complex. researchgate.netresearchgate.net These studies often analyze the root mean square deviation (RMSD) of the ligand and protein to assess the stability of the docked conformation over time. researchgate.net
For this compound, MD simulations could be employed to:
Determine the preferred orientation of the amine and methyl groups.
Investigate the influence of solvent on the conformational preferences.
Explore the dynamics of intermolecular hydrogen bonding and self-assembly.
Simulate the interaction of the molecule with a target protein to understand its binding mode and affinity.
Theoretical Insights into Reaction Mechanisms and Pathways
Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms involved in the synthesis and chemical transformations of pyrazole derivatives. uq.edu.au These computational methods can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby providing a detailed understanding of the reaction pathway. researchgate.net
The synthesis of the pyrazole ring itself can proceed through various routes, including the condensation of 1,3-dicarbonyl compounds with hydrazine. Theoretical studies of these reactions can clarify the role of catalysts and reaction conditions in determining the regioselectivity and yield of the final product.
For this compound, theoretical investigations could shed light on several key aspects of its reactivity:
Synthesis: Computational modeling could be used to explore the mechanism of its formation, potentially from a substituted dicarbonyl compound and methylhydrazine. This could help in optimizing the synthetic route.
Electrophilic and Nucleophilic Substitution: The pyrazole ring is aromatic and can undergo substitution reactions. Theoretical calculations can predict the most likely sites for electrophilic and nucleophilic attack by analyzing the electron density distribution on the ring. The amino groups are expected to be activating and ortho-, para-directing for electrophilic aromatic substitution on the pyrazole ring.
Tautomerism: While the N1 position is methylated in this compound, preventing annular tautomerism, the amino groups can still exhibit tautomeric forms. Computational studies can determine the relative energies of these tautomers.
Reactivity towards Oxidation and Reduction: Pyrazole rings are generally resistant to oxidation and reduction, but the substituent groups can be modified. Theoretical calculations can predict the reactivity of the amine groups towards oxidation.
In broader studies of pyrazole chemistry, DFT calculations have been successfully used to investigate reaction thermodynamics and activation energies for various transformations, providing a deeper understanding of the underlying reaction mechanisms. researchgate.net Similar computational approaches could be invaluable in exploring the chemical space of this compound and its derivatives.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N′-acetyl-5-amino-1-methyl-1H-pyrazole-4-carbohydrazonamide |
| 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine |
| Methyl 3,5-diamino-1H-pyrazole-4-carboxylate |
Applications As a Key Chemical Intermediate in Academic Synthesis
Role in the Synthesis of Complex Heterocyclic Building Blocks
1-Methyl-1H-pyrazole-4,5-diamine is a foundational component for the synthesis of more elaborate heterocyclic compounds. The presence of two nucleophilic amino groups in close proximity on the pyrazole (B372694) ring allows for a variety of cyclization reactions, leading to the formation of fused heterocyclic systems. For instance, it can be utilized in condensation reactions with dicarbonyl compounds or their equivalents to construct pyrazolo-fused heterocycles. These resulting structures are often difficult to access through other synthetic routes, making this compound an invaluable tool for synthetic chemists.
The reactivity of the diamine allows for the creation of diverse molecular architectures. For example, its reaction with various reagents can lead to the formation of imidazo[4,5-c]pyrazoles and other fused systems. researchgate.net The strategic placement of the methyl group on the pyrazole nitrogen influences the regioselectivity of these reactions, providing a level of control over the final product's structure. This controlled synthesis is crucial for developing new chemical entities with specific properties.
| Product Class | Reagents | Resulting Heterocycle |
| Fused Pyrazoles | Dicarbonyl Compounds | Pyrazolo-fused heterocycles |
| Imidazo[4,5-c]pyrazoles | Carboxylic acid derivatives | Fused imidazole (B134444) ring system |
| Pyrazolo[3,4-c]pyrazoles | Hydrazines | Fused pyrazole ring system. nih.gov |
Integration into Pharmaceutical Scaffold Construction
The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. nih.govnih.gov Consequently, this compound serves as a crucial starting material for the construction of novel pharmaceutical scaffolds. Its derivatives have been investigated for a range of potential therapeutic applications, including antimicrobial and anticancer properties.
The versatility of the diamine allows for the introduction of various substituents, leading to a diverse library of compounds for biological screening. nih.govresearchgate.net The amino groups can be readily functionalized to append different pharmacophores, which can modulate the compound's biological activity and pharmacokinetic properties. This adaptability makes it a valuable intermediate in the early stages of drug discovery, where the rapid synthesis of diverse compound libraries is essential for identifying lead candidates. chemscene.com For example, pyrazole derivatives have shown promise as kinase inhibitors, a class of drugs widely used in cancer therapy. nih.gov
Use in the Synthesis of Agrochemicals and Dye Precursors
Beyond pharmaceuticals, this compound finds applications in the synthesis of agrochemicals and as a precursor for dyes. The pyrazole ring is a common motif in various herbicides and insecticides due to its ability to interact with biological targets in pests. The diamine functionality provides a convenient handle for introducing the necessary structural features for agrochemical activity.
In the dye industry, diamino compounds are often used as coupling components in the formation of azo dyes. While the primary application of this compound in this area is as a precursor, its ability to form stable and colored compounds upon reaction makes it a person of interest. For example, its sulfate (B86663) salt is used in oxidative hair dye formulations. nih.govcir-safety.org The color of the resulting dye can be tuned by modifying the substituents on the pyrazole ring and the nature of the coupling partner.
| Application Area | Role of this compound | Example Products |
| Agrochemicals | Intermediate for active ingredient synthesis | Herbicides, Insecticides |
| Dyes | Precursor/Coupling component | Azo dyes, Hair dyes. nih.govcir-safety.org |
Utility in Multi-Step Organic Synthesis
The utility of this compound extends to its role as a versatile building block in multi-step organic synthesis. Its reactive nature allows for its incorporation into complex molecular targets through a sequence of chemical transformations. youtube.com The amino groups can be selectively protected and deprotected, allowing for sequential reactions at different positions of the molecule. This level of control is essential for the synthesis of complex natural products and other challenging targets.
Furthermore, the pyrazole ring itself can be modified through various reactions, such as electrophilic aromatic substitution, to introduce additional functionality. This ability to undergo further transformations makes this compound a valuable synthon, a molecular fragment that can be readily incorporated into a larger molecule. Its application in multi-step synthesis highlights its importance as a fundamental tool in the arsenal (B13267) of the modern organic chemist. youtube.com
Future Research Perspectives and Unexplored Avenues for 1 Methyl 1h Pyrazole 4,5 Diamine
Development of Novel Catalytic Systems for Derivatization
The derivatization of 1-Methyl-1H-pyrazole-4,5-diamine is a key area for future research, with a particular focus on developing innovative catalytic systems. The amino groups of the pyrazole (B372694) ring are amenable to various transformations, including oxidation, reduction, and substitution. Future work could concentrate on catalysts that offer enhanced selectivity and efficiency for these reactions.
The development of new tripodal pyrazole-based ligands has been shown to be effective in creating copper(II) complexes that catalyze the oxidation of catechol. researchgate.net This suggests a potential avenue for designing similar ligand systems tailored for the selective oxidation of one or both amino groups on this compound. Such selective oxidation could lead to the formation of novel nitroso or nitro derivatives, which are valuable precursors in organic synthesis.
Furthermore, the use of palladium catalysts for C-N bond formation is a well-established strategy in organic chemistry. Research into palladium-catalyzed cross-coupling reactions involving this compound could yield a diverse library of N-arylated or N-alkylated derivatives. The exploration of novel phosphine (B1218219) ligands, such as those identified through high-throughput experimentation for similar amination reactions, could be particularly fruitful. acs.org
| Potential Catalytic System | Target Reaction | Potential Outcome |
| Custom-designed tripodal ligands with copper(II) | Selective oxidation | Novel nitroso or nitro derivatives |
| Palladium with novel phosphine ligands | C-N cross-coupling | Diverse N-arylated and N-alkylated derivatives |
| Gold or other transition metal nanoparticles | Reductive amination | Functionalized secondary and tertiary amines |
Exploration of Unconventional Reactivity Pathways
Beyond standard transformations, the exploration of unconventional reactivity pathways for this compound presents a promising research frontier. The unique electronic properties of the pyrazole ring, combined with the two adjacent amino groups, could give rise to novel chemical behaviors under specific conditions.
The diazotization of aminopyrazoles is a known reaction that leads to the formation of pyrazole diazonium salts. rsc.orgresearchgate.net These reactive intermediates can then participate in various coupling reactions to generate a wide array of heterocyclic systems. Investigating the diazotization of this compound could open up pathways to novel fused pyrazole heterocycles, such as pyrazolo[4,3-c]pyridazines or pyrazolo[4,3-c]pyrazoles. rsc.org
Another area of interest is the potential for this compound to engage in multicomponent reactions. The presence of multiple reactive sites could allow for the one-pot synthesis of complex molecular architectures, which is a highly desirable strategy in modern organic synthesis for its efficiency and atom economy. The reactivity of the diamine could also be influenced by pH, suggesting the potential for developing pH-switchable reactions. nih.gov
Design and Synthesis of Advanced Materials Incorporating the Pyrazole Diamine Core
The incorporation of the this compound core into advanced materials is a largely unexplored but potentially rewarding field. Pyrazole-containing polymers have demonstrated interesting properties, including thermal stability and fluorescence, making them suitable for applications such as chemosensors for explosives. rsc.org
One potential avenue is the synthesis of microporous organic polymers (MOPs) using this compound as a building block. Pyrazole-based MOPs have shown promise for CO2 capture and as supports for catalytic nanoparticles. acs.org The N-methyl group and the two amino functionalities of this compound could be exploited to create polymers with tailored porosity and surface chemistry for specific applications in gas storage, separation, or heterogeneous catalysis.
Furthermore, the ability of pyrazole derivatives to form coordination polymers with metal ions is well-documented. The diamino-substituted pyrazole could act as a versatile ligand for the construction of novel metal-organic frameworks (MOFs). The specific arrangement of the amino groups could lead to unique network topologies and potentially interesting magnetic, optical, or catalytic properties.
| Material Type | Potential Synthetic Strategy | Potential Application |
| Pyrazole-containing polymers | Free radical polymerization of styryl-substituted derivatives | Fluorescent chemosensors |
| Microporous Organic Polymers (MOPs) | Scholl coupling polymerization | CO2 capture, catalyst support |
| Metal-Organic Frameworks (MOFs) | Solvothermal synthesis with metal salts | Gas storage, catalysis, sensing |
Chemoinformatic and Machine Learning Approaches for Reaction Prediction
The application of chemoinformatic and machine learning (ML) models offers a powerful tool for accelerating the discovery of new reactions and properties of this compound. nih.gov These computational approaches can predict various aspects of chemical behavior, from physicochemical properties to reaction outcomes.
ML models, such as Random Forest, have been successfully used to predict the regioselectivity of radical C-H functionalization in heterocycles. nih.gov A similar approach could be developed to predict the site-selectivity of reactions on the this compound scaffold, for instance, in electrophilic aromatic substitution or in reactions involving the two non-equivalent amino groups. This would enable chemists to design experiments more efficiently and target specific isomers of interest.
Furthermore, quantitative structure-activity relationship (QSAR) models can be built to predict the biological activity of derivatives of this compound. nih.gov By generating a virtual library of derivatives and using a trained ML model to predict their activity against a particular biological target, researchers can prioritize the synthesis of the most promising compounds. This approach has been used to design novel pyrazole derivatives as potential anti-cancer agents. nih.gov The prediction of reaction equilibrium constants for reactions involving organic amines is another area where ML has shown high accuracy. nih.gov
Investigation of Solid-State Chemistry and Crystal Engineering
The study of the solid-state properties and crystal engineering of this compound is a fundamental area of research that can provide insights into its physical properties and guide the design of new materials. The arrangement of molecules in the crystal lattice is governed by intermolecular interactions such as hydrogen bonding and π-stacking. nih.gov
X-ray crystallography studies would be essential to determine the precise three-dimensional structure of this compound and its derivatives in the solid state. This information is crucial for understanding structure-property relationships. For instance, the hydrogen bonding patterns involving the two amino groups and the pyrazole nitrogen atoms will significantly influence the crystal packing and, consequently, properties like melting point and solubility.
Crystal engineering principles can then be applied to design co-crystals or salts of this compound with specific supramolecular architectures. rsc.org By selecting appropriate co-formers, it may be possible to tune the physical properties of the solid material. The study of pyrazole aggregation in the solid state, which can form linear catemers or cyclic oligomers, provides a basis for these investigations. nih.gov The solid-state synthesis of pyrazole complexes has also been explored as an alternative to solution-based methods. researchgate.net
Q & A
Q. What computational tools predict the biological activity of this compound derivatives?
- Molecular docking (AutoDock Vina) and QSAR models using PubChem data (CID: 9793945) identify potential targets (e.g., kinase inhibitors). ADMET predictors (SwissADME) evaluate bioavailability, highlighting the impact of the methyl group on metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
